20-Hdohe

概要

説明

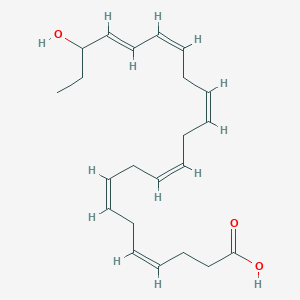

20-Hydroxy-4Z,7Z,10Z,13Z,16Z,18E-docosahexaenoic acid, commonly known as 20-Hydroxy-Docosahexaenoic Acid, is a hydroxylated derivative of docosahexaenoic acid. It belongs to the class of very long-chain fatty acids and is characterized by an aliphatic tail containing 22 carbon atoms. This compound is an important endogenous metabolite and is involved in various biological processes .

準備方法

20-Hydroxy-Docosahexaenoic Acid can be synthesized through the autoxidation of docosahexaenoic acid. This process involves the exposure of docosahexaenoic acid to oxygen, leading to the formation of hydroperoxy derivatives, which are then reduced to hydroxyl derivatives using sodium borohydride . Additionally, it can be formed through the peroxidation process in human platelets and rat brain homogenates .

化学反応の分析

20-Hydroxy-Docosahexaenoic Acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form hydroperoxy derivatives.

Reduction: Sodium borohydride is commonly used to reduce hydroperoxy derivatives to hydroxyl derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxygen for oxidation and sodium borohydride for reduction. The major products formed from these reactions are hydroperoxy and hydroxyl derivatives of docosahexaenoic acid .

科学的研究の応用

Chemical Properties and Biological Role

20-HDoHE is characterized by its structure, which includes a hydroxyl group at the 20th carbon of the DHA backbone. This modification enhances its biological activity, particularly in modulating inflammatory responses and promoting tissue homeostasis. Its molecular formula is C22H32O3, and it is classified as a hydroxydocosahexaenoic acid .

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory effects of this compound. For instance, in experimental models, this compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α when induced by lipopolysaccharide (LPS) stimulation. This suggests its potential as a therapeutic agent in conditions characterized by excessive inflammation .

Case Study: Cupping Therapy

- A study involving cupping therapy demonstrated that levels of this compound increased post-treatment, correlating with reduced inflammatory markers in both plasma and skin samples. This indicates that this compound may play a role in mediating the anti-inflammatory effects observed with this traditional treatment method .

Cardiovascular Health

Research indicates that this compound may contribute to cardiovascular health by influencing lipid metabolism and endothelial function. In animal models, increased levels of this compound were associated with improved vascular responses and reduced markers of cardiovascular stress .

Data Table: Effects on Cardiovascular Parameters

| Parameter | Control Group | 100 HI Administration Group |

|---|---|---|

| This compound Levels | Low | High |

| TXB2 Levels | High | Low |

| Endothelial Function | Normal | Improved |

| Cardiac Dysfunction Markers | Elevated | Reduced |

This table illustrates the correlation between elevated levels of this compound and improved cardiovascular outcomes.

Neuroprotection

Emerging evidence suggests that this compound may have neuroprotective properties. In models of neuroinflammation, this compound has been observed to modulate pathways involved in neuronal survival and inflammation . The inhibition of soluble epoxide hydrolase (sEH), which metabolizes DHA into less beneficial forms, has been linked to enhanced neuroprotective effects attributed to increased levels of oxylipins like this compound.

Case Study: Alzheimer's Disease

- A review highlighted the potential role of oxylipins, including this compound, in mitigating inflammatory processes associated with Alzheimer's disease. The modulation of sEH activity to favor the accumulation of beneficial oxylipins could represent a therapeutic strategy for neurodegenerative diseases .

作用機序

The mechanism of action of 20-Hydroxy-Docosahexaenoic Acid involves its role as an oxidative stress marker. It is formed through the autoxidation of docosahexaenoic acid and can indicate the presence of oxidative stress in biological systems. It interacts with various molecular targets and pathways involved in oxidative stress and inflammation .

類似化合物との比較

20-Hydroxy-Docosahexaenoic Acid is unique compared to other hydroxylated derivatives of docosahexaenoic acid due to its specific hydroxylation at the 20th carbon position. Similar compounds include:

- 4-Hydroxy-Docosahexaenoic Acid

- 7-Hydroxy-Docosahexaenoic Acid

- 10-Hydroxy-Docosahexaenoic Acid

- 13-Hydroxy-Docosahexaenoic Acid

- 16-Hydroxy-Docosahexaenoic Acid

- 18-Hydroxy-Docosahexaenoic Acid

These compounds differ in the position of the hydroxyl group, which can influence their biological activity and applications .

生物活性

20-Hydroxy-docosahexaenoic acid (20-HDoHE) is a bioactive lipid derived from docosahexaenoic acid (DHA), an omega-3 fatty acid known for its various health benefits. This article explores the biological activity of this compound, focusing on its mechanisms, effects in different biological systems, and potential therapeutic applications.

This compound is synthesized through the enzymatic oxidation of DHA, primarily by lipoxygenases and cytochrome P450 enzymes. It belongs to a class of compounds known as hydroxyeicosatetraenoic acids (HETEs), which are important mediators in inflammatory processes and cellular signaling.

Calcium Influx and TRPV1 Activation

Research has demonstrated that this compound can induce calcium influx in cells expressing the transient receptor potential vanilloid 1 (TRPV1) channel, albeit at lower efficacy compared to other metabolites like 20-HETE. In a study involving HEK293 cells, this compound produced significant Ca²⁺ influx at a concentration of 10 µM, although it was less potent than capsaicin, a known TRPV1 agonist . This suggests that while this compound can activate TRPV1, its role may differ from that of more potent agonists.

Pain Response Studies

In vivo studies using naïve rats indicated that while 20-HETE significantly decreased nociceptive thresholds (indicating pain), neither 20-HEPE nor 22-HDoHE induced similar effects. This highlights a potential therapeutic window for this compound and related compounds in managing pain without inducing nociceptive responses .

Eicosanoid Profiles in Health and Disease

The levels of various eicosanoids, including this compound, have been correlated with different health conditions. For instance, elevated levels of this compound were observed in older individuals with ocular surface diseases compared to younger counterparts, suggesting its potential role as a biomarker for age-related inflammatory conditions .

Research Findings Overview

Ocular Surface Disease

A study examined tear eicosanoid levels in patients with ocular surface disease. The findings indicated that older patients exhibited significantly higher levels of this compound compared to younger individuals. This elevation correlated with increased corneal staining, suggesting a potential role for this compound in the pathophysiology of ocular inflammation .

Neurodegenerative Diseases

The oxidation products of DHA, including hydroxides like this compound, have been implicated in neurodegenerative diseases. Research has highlighted the importance of these metabolites in understanding disease progression and potential therapeutic targets .

特性

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,18E)-20-hydroxydocosa-4,7,10,13,16,18-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)25/h3-4,7-10,13-17,19,21,23H,2,5-6,11-12,18,20H2,1H3,(H,24,25)/b4-3-,9-7-,10-8-,15-13-,16-14-,19-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZXOJOCNGKDNI-LFVREGEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=CCC=CCC=CCC=CCC=CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。